Cas no 476644-05-0 (N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide 化学的及び物理的性質
名前と識別子
-
- N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
- F0737-0477
- 476644-05-0
- N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide
- AKOS024598779
- Oprea1_418515
- 2-N,5-N-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
- 2,5-Thiophenedicarboxamide, N2,N5-bis(6-fluoro-2-benzothiazolyl)-
-
- インチ: 1S/C20H10F2N4O2S3/c21-9-1-3-11-15(7-9)30-19(23-11)25-17(27)13-5-6-14(29-13)18(28)26-20-24-12-4-2-10(22)8-16(12)31-20/h1-8H,(H,23,25,27)(H,24,26,28)
- InChIKey: XXGBJRUXBVFUOI-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=NC3=CC=C(F)C=C3S2)=O)SC(C(NC2=NC3=CC=C(F)C=C3S2)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 471.99339542g/mol
- どういたいしつりょう: 471.99339542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 169Ų
じっけんとくせい
- 密度みつど: 1.695±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.15±0.70(Predicted)
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0737-0477-5μmol |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-2mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-10mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-75mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-20μmol |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-15mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-40mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-50mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 50mg |
$160.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-1mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F0737-0477-3mg |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-05-0 | 3mg |
$63.0 | 2023-09-05 |
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamideに関する追加情報
Introduction to N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide (CAS No. 476644-05-0)
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 476644-05-0, is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties. The presence of thiophene and benzothiazole moieties in its framework suggests potential applications in the development of advanced materials and bioactive molecules.
The molecular architecture of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a testament to the ingenuity of modern synthetic chemistry. The compound's structure integrates several key features that make it a promising candidate for various scientific applications. Specifically, the fluoro substituents on the benzothiazole rings enhance its electronic properties, making it suitable for use in organic electronics and photovoltaic devices. Additionally, the carboxamide groups provide a site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.
In recent years, there has been a surge in research focused on developing novel compounds with applications in pharmaceuticals and materials science. N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide has emerged as a compound of interest due to its unique structural features and potential biological activities. Studies have shown that this molecule exhibits promising properties that could make it useful in the development of new drugs and advanced materials.
The synthesis of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the benzothiazole precursors, followed by their coupling with thiophene derivatives. The introduction of the fluoro substituents and the final formation of the carboxamide groups are critical steps that require precise control over reaction conditions.
The chemical properties of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide have been extensively studied to understand its behavior in various environments. The compound's solubility, stability, and reactivity are key factors that determine its suitability for different applications. For instance, its solubility in common organic solvents makes it amenable to solution-based processing techniques used in materials science.
One of the most intriguing aspects of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is its potential biological activity. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its pharmacological properties, with the aim of developing new therapeutic agents based on its structure.
The role of computational chemistry in understanding the behavior of complex molecules like N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide cannot be overstated. Advanced computational methods allow researchers to predict and analyze the compound's properties without the need for extensive experimental work. This approach has significantly accelerated the discovery process and has led to the identification of new synthetic routes and applications.
In conclusion, N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide (CAS No. 476644-05-0) is a versatile compound with potential applications in pharmaceuticals and materials science. Its unique molecular structure and functional groups make it a promising candidate for further research and development. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in advancing our capabilities in these fields.
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